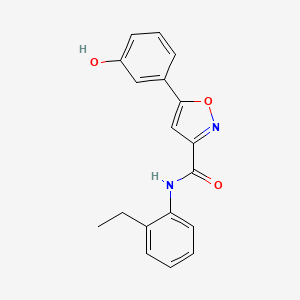
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Anticonvulsant Properties
A study conducted by Lepage et al. (1992) explored the anticonvulsant action of various N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, including derivatives similar to N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. These compounds exhibited significant anticonvulsant activity, particularly in the MES test, highlighting their potential for treating convulsive disorders (Lepage et al., 1992).
Anti-inflammatory and Antimicrobial Activities
Research by Ford et al. (1986) on similar compounds, including 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, demonstrated antiallergic activity. This suggests that derivatives like this compound could have potential applications in treating allergic reactions and inflammation (Ford et al., 1986).
Enzyme Inhibition
Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, investigating their enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This research indicates the potential of this compound in targeting specific enzymes, which could have implications in treating diseases like Alzheimer's (Abbasi et al., 2014).
Herbicidal Activity
Hamper et al. (1995) studied a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, showcasing significant herbicidal activity against various weeds. This suggests that this compound could potentially be used in agricultural applications to control weed growth (Hamper et al., 1995).
Corrosion Inhibition
Singh et al. (2021) synthesized hydroxy acetophenone derivatives for use as corrosion inhibitors. Their findings imply that compounds like this compound could be effective in protecting metals against corrosion in various industrial applications (Singh et al., 2021).
Propriétés
Formule moléculaire |
C18H16N2O3 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-6-3-4-9-15(12)19-18(22)16-11-17(23-20-16)13-7-5-8-14(21)10-13/h3-11,21H,2H2,1H3,(H,19,22) |
Clé InChI |
VGQGTNVENAUVGJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


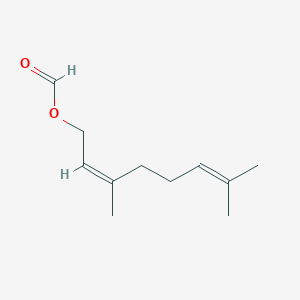
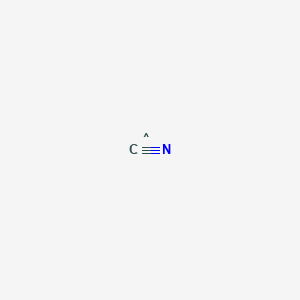
![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)
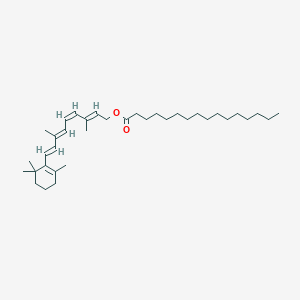
![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)

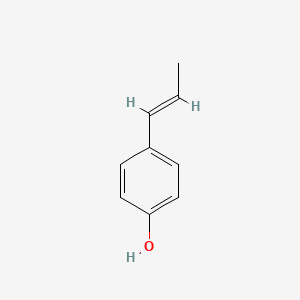
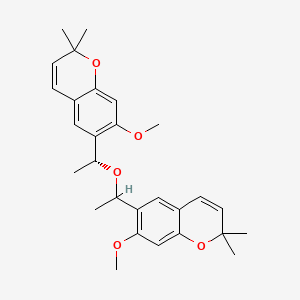
![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)
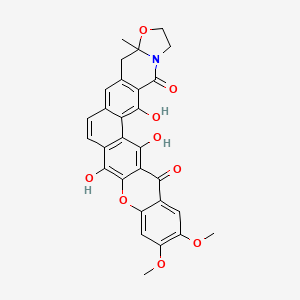

![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
